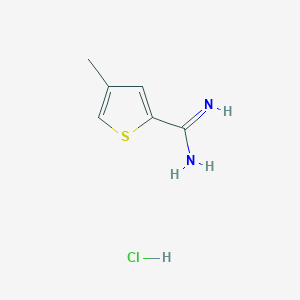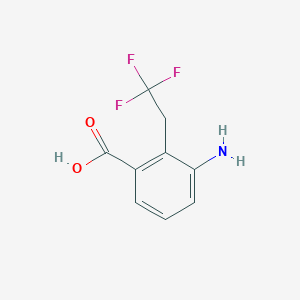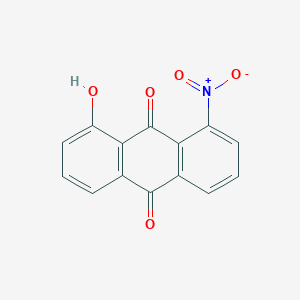
1-Hydroxy-8-nitroanthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroxy-8-nitroanthracene-9,10-dione is an organic compound belonging to the anthraquinone family. It is characterized by the presence of a hydroxyl group at the first position and a nitro group at the eighth position on the anthracene-9,10-dione scaffold. This compound is known for its vibrant color and is used in various industrial applications, including dye manufacturing and as an intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Hydroxy-8-nitroanthracene-9,10-dione can be synthesized through the nitration of anthraquinone. The nitration process typically involves the use of nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out under controlled temperature conditions to prevent over-nitration and to ensure the selective formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles as the laboratory synthesis but is optimized for higher yields and cost-effectiveness. The process involves large-scale nitration reactors, continuous monitoring of reaction parameters, and efficient purification techniques to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
1-Hydroxy-8-nitroanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of aminoanthraquinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like halogens and sulfonic acids are employed under acidic or basic conditions
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Aminoanthraquinones.
Substitution: Various substituted anthraquinones depending on the electrophile used
Wissenschaftliche Forschungsanwendungen
1-Hydroxy-8-nitroanthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1-Hydroxy-8-nitroanthracene-9,10-dione involves its interaction with various molecular targets and pathways:
Redox Cycling: The compound can undergo redox cycling, leading to the generation of reactive oxygen species (ROS) which can induce oxidative stress in cells.
Enzyme Inhibition: It can inhibit certain enzymes involved in cellular processes, contributing to its biological activities.
DNA Intercalation: The planar structure of the compound allows it to intercalate into DNA, potentially disrupting DNA replication and transcription
Vergleich Mit ähnlichen Verbindungen
1-Hydroxy-8-nitroanthracene-9,10-dione can be compared with other similar compounds in the anthraquinone family:
1-Hydroxy-4-nitroanthracene-9,10-dione: Similar in structure but with the nitro group at the fourth position, leading to different chemical and biological properties.
1,8-Dihydroxyanthracene-9,10-dione (Danthron): Contains two hydroxyl groups and is known for its laxative properties.
1-Nitroanthracene-9,10-dione: Lacks the hydroxyl group, which affects its reactivity and applications.
Conclusion
This compound is a versatile compound with significant applications in various fields Its unique chemical structure allows it to undergo diverse reactions, making it valuable in synthetic chemistry, biological research, and industrial applications
Eigenschaften
Molekularformel |
C14H7NO5 |
|---|---|
Molekulargewicht |
269.21 g/mol |
IUPAC-Name |
1-hydroxy-8-nitroanthracene-9,10-dione |
InChI |
InChI=1S/C14H7NO5/c16-10-6-2-4-8-12(10)14(18)11-7(13(8)17)3-1-5-9(11)15(19)20/h1-6,16H |
InChI-Schlüssel |
CAYCLMJYVQVQBB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C3=C(C2=O)C=CC=C3O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




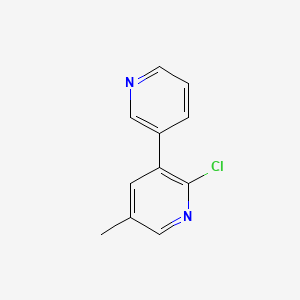
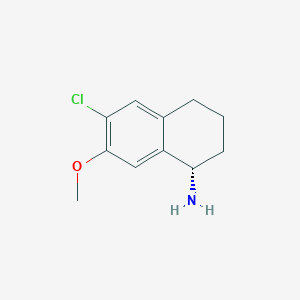
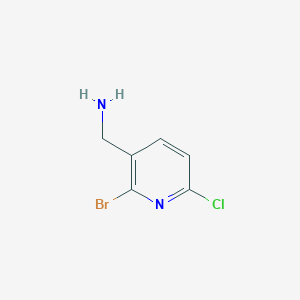
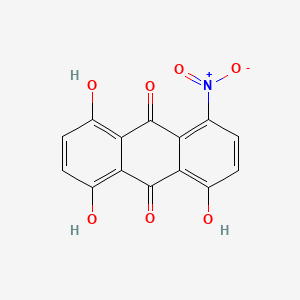
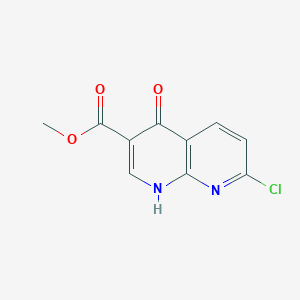
![7-Chloro-3-isopropyl-5-(methylsulfonyl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B13126157.png)
![1-Hydroxy-4-[3-(1-hydroxyethyl)anilino]anthracene-9,10-dione](/img/structure/B13126158.png)
![8-Methoxy-1',3',3'-trimethylspiro[chromene-2,2'-indolin]-6-amine](/img/structure/B13126162.png)
